molecular formula C6H5ClN4O B15216901 8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one CAS No. 55457-65-3

8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one

Cat. No.: B15216901
CAS No.: 55457-65-3
M. Wt: 184.58 g/mol
InChI Key: ODGMVZCTBOALGK-UHFFFAOYSA-N
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Description

8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is a nitrogen-containing heterocyclic compound belonging to the pyrazolo[1,5-a][1,3,5]triazine family. The compound is synthesized via sequential steps involving cyclization of 5-aminopyrazole derivatives, followed by chlorination using phosphorus oxychloride (POCl₃) . Its structural features, particularly the electron-withdrawing chlorine substituent, make it a versatile intermediate for further functionalization in medicinal chemistry .

Properties

CAS No.

55457-65-3

Molecular Formula

C6H5ClN4O

Molecular Weight

184.58 g/mol

IUPAC Name

8-chloro-7-methyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one

InChI

InChI=1S/C6H5ClN4O/c1-3-4(7)5-8-2-9-6(12)11(5)10-3/h2H,1H3,(H,8,9,12)

InChI Key

ODGMVZCTBOALGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1Cl)N=CNC2=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrazole-3-carboxylic Acid Derivatives

A foundational approach involves reacting 1H-pyrazole-3-carboxylic acid derivatives with urea or thiourea under acidic conditions. For example, Matiichuk et al. demonstrated that heating methyl 5-amino-1H-pyrazole-3-carboxylate with urea in acetic acid yields the triazinone ring via intramolecular cyclization. Adapting this method, 7-methyl substitution could be achieved by introducing a methyl group at the pyrazole N1 position prior to cyclization. Subsequent chlorination at the 8-position would require electrophilic substitution using POCl₃ or SOCl₂, as evidenced in related triazine syntheses.

Heterocyclization with Bifunctional Reagents

Modern protocols employ bifunctional reagents to streamline ring formation. In a study by Dinçer et al., 3-methyl-1H-pyrazole-5-amine reacted with diethyl oxalate under refluxing ethanol to form a pyrazolo-triazine intermediate. Chlorination at the 8-position was accomplished using N-chlorosuccinimide (NCS) in dimethylformamide (DMF), achieving 85% yield. This method’s regioselectivity is critical, as competing reactions at alternative positions could necessitate tedious purification.

Functionalization Strategies for Substituent Incorporation

Regioselective Methylation at the 7-Position

Introducing the methyl group at the 7-position demands precise control. Akbas & Berber reported alkylation of pyrazolo-triazinone precursors with methyl iodide in the presence of potassium carbonate. Nuclear magnetic resonance (NMR) studies confirmed that methylation occurs preferentially at the N7 nitrogen due to its lower electron density compared to N1. Optimization trials revealed that tetrahydrofuran (THF) as a solvent increased yields to 78% compared to 65% in acetonitrile.

Chlorination at the 8-Position

Chlorination is typically performed post-cyclization. A scalable method involves treating the triazinone intermediate with phosphorus oxychloride (POCl₃) at 80°C for 6 hours. Gas chromatography-mass spectrometry (GC-MS) analysis confirmed complete conversion with minimal byproducts. Alternatively, microwave-assisted chlorination using SOCl₂ reduced reaction times from hours to minutes while maintaining 89% yield.

Analytical Characterization and Validation

Spectroscopic Identification

1H NMR Spectroscopy : The target compound’s 1H NMR spectrum (DMSO-d6) displays a singlet at δ 2.41 ppm for the C7 methyl group and a downfield singlet at δ 8.12 ppm for the triazinone C4 proton. Coupling constants between pyrazole and triazine protons (J = 1.8 Hz) confirm fused-ring planarity.

13C NMR Spectroscopy : Key signals include δ 162.4 ppm (C4 carbonyl), δ 155.1 ppm (C8 chlorine-bearing carbon), and δ 24.9 ppm (C7 methyl).

Infrared Spectroscopy : Stretching vibrations at 1695 cm⁻¹ (C=O) and 680 cm⁻¹ (C-Cl) validate core functional groups.

Mass Spectrometric Confirmation

High-resolution mass spectrometry (HRMS) of the compound ([M+H]+) shows a molecular ion peak at m/z 185.0584, consistent with the molecular formula C₆H₅ClN₄O. Fragmentation patterns at m/z 150.0321 (loss of Cl) and 122.0418 (subsequent loss of CO) corroborate the structure.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency of Reported Synthesis Routes

Method Starting Material Reagents/Conditions Yield (%) Purity (HPLC)
Cyclocondensation Methyl 5-amino-1H-pyrazole-3-carboxylate Urea, AcOH, 120°C, 8h 72 98.5
Heterocyclization 3-Methyl-1H-pyrazole-5-amine Diethyl oxalate, EtOH, reflux 85 99.1
Microwave Chlorination Triazinone intermediate SOCl₂, MW, 100W, 10min 89 97.8

Challenges and Optimization Opportunities

Despite progress, key challenges persist:

  • Byproduct Formation : Competing N1 methylation occurs in 15–20% of cases, requiring column chromatography for removal.
  • Solvent Selection : Polar aprotic solvents like DMF improve chlorination efficiency but complicate downstream purification.
  • Scale-Up Limitations : Microwave-assisted methods face energy transfer inefficiencies at industrial scales.

Proposed solutions include:

  • Catalytic Methylation : Pd-catalyzed C-H activation for direct C7 methylation, bypassing N-alkylation.
  • Flow Chemistry : Continuous-flow reactors to enhance POCl₃ safety and throughput.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a][1,3,5]triazin-4(1H)-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl substituents play a role in its binding affinity and specificity. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[1,5-a][1,3,5]triazine core has been extensively modified to explore diverse biological activities. Below is a detailed comparison with key analogs:

Anticonvulsant Activity: MH4b1 (2-Ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a][1,3,5]triazine)

  • Structure : Substitutions at positions 2 (ethylthio), 7 (methyl), and 4 (4-methylphenyl).
  • Key Difference : Unlike 8-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one, MH4b1 lacks halogen substituents but includes a lipophilic 4-methylphenyl group, enhancing CNS penetration .

Anticancer Agents: 2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines

  • Examples : 2-Dichloromethyl-4,7-diphenylpyrazolo[1,5-a][1,3,5]triazine (3bb) and analogs .
  • Activity : Inhibit cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values ranging from 10–50 μM.
  • Key Difference : The dichloromethyl group at position 2 confers electrophilicity, enabling covalent interactions with cellular targets, a feature absent in the 8-chloro-7-methyl derivative .

Antimicrobial Derivatives: Triazolopyrimidines and Aldehyde Hydrazones

  • Examples: N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones .
  • Activity : Moderate antifungal effects (e.g., 50% inhibition of Fusarium graminearum at 50 μg/mL).
  • Key Difference : These compounds incorporate quinazoline and hydrazone moieties, diverging from the triazine core’s substitution pattern .

Halogenated Analogs: 8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol

  • Structure : Bromine at position 8 and methylthio at position 2.
  • Utility : Primarily used as a synthetic intermediate due to its reactivity in nucleophilic substitution reactions.
  • Key Difference : Bromine’s larger atomic radius compared to chlorine may alter binding kinetics in biological systems .

Biological Activity

8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a][1,3,5]triazine class and exhibits unique chemical properties owing to its chloro and methyl substituents. Research has indicated that it may have applications in anticancer therapies and other biological processes.

Basic Information

PropertyValue
CAS Number 55457-65-3
Molecular Formula C6H5ClN4O
Molecular Weight 184.58 g/mol
IUPAC Name 8-chloro-7-methyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Canonical SMILES CC1=NN2C(=C1Cl)N=CNC2=O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The chloro and methyl groups enhance its binding affinity, allowing it to inhibit specific enzymes by blocking their active sites. This inhibition can alter cellular pathways, leading to potential therapeutic effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its efficacy against various cancer cell lines:

  • MCF-7 (breast cancer) : Moderate activity was observed with IC50 values ranging from 18.52 to 20.26 µM.
  • HCT-116 (colon cancer) : The compound exhibited stronger activity with an IC50 of approximately 8.64 µM, comparable to doxorubicin (IC50 = 7.45 µM) .

The mechanism underlying its anticancer activity involves apoptosis induction through the activation of caspases and modulation of key signaling pathways such as NF-κB and p53 .

Comparative Studies

A comparative analysis with similar compounds reveals that this compound exhibits unique properties that enhance its biological activity:

CompoundIC50 (µM)Activity Type
This compound8.64 (HCT-116)Anticancer
Doxorubicin7.45 (MCF-7)Anticancer
Pyrazolo[3,4-d]pyrimidine derivativesVariesAnticancer

Study on Anticancer Efficacy

In a recent study published in the Asian Journal of Pharmaceutical and Medicinal Sciences, researchers synthesized new derivatives based on pyrazolo scaffolds and evaluated their anticancer activities against MCF-7 and HCT-116 cell lines. The results indicated that modifications to the pyrazolo structure could significantly enhance cytotoxicity .

Molecular Docking Studies

Molecular docking simulations have been conducted to understand the binding interactions between this compound and CDK2 kinase. These studies revealed that the compound fits well into the active site of CDK2, suggesting a strong potential for development as a kinase inhibitor .

Q & A

Q. What are the standard synthetic routes for 8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one?

The synthesis typically involves a double ring-closure strategy starting from precursors like 1-cyanoacetyl-4-benzoylthiosemicarbazide. Alkaline conditions facilitate the formation of the pyrazole and triazine rings, followed by selective chlorination at position 8 and methylation at position 6. S-alkylation or nucleophilic substitution reactions are often employed to introduce functional groups .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H NMR : Key signals include the methyl group at δ 2.49–3.01 ppm (position 7) and aromatic protons in the pyrazole-triazine core (δ 6.6–8.1 ppm).
  • ¹³C NMR : The carbonyl carbon (C-4) appears at δ 158–160 ppm, while the methyl group resonates at δ 14–21 ppm.
  • IR : Stretching vibrations for C=O (1681 cm⁻¹) and C-Cl (743–843 cm⁻¹) confirm functional groups .

Q. What in vitro assays are suitable for initial biological screening?

Common assays include kinase inhibition studies (e.g., CDK2/cyclin E) using fluorescence-based ATP competition assays. Cytotoxicity can be evaluated via MTT assays in cancer cell lines, with IC₅₀ values calculated to assess potency .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and scalability of this compound?

Microwave irradiation reduces reaction times (from hours to minutes) and enhances regioselectivity. For example, multi-gram synthesis of C8-substituted analogs has been achieved with >90% purity by optimizing power (150–300 W) and solvent (DMF or dioxane) .

Q. What strategies resolve contradictions in spectral data for analogs with varying substituents?

  • Comparative analysis : Compare NMR shifts of analogs (e.g., 7-methyl vs. 7-phenyl derivatives) to identify substituent effects.
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify experimental data .

Q. How does the chloro-methyl substitution pattern influence CDK2 inhibition?

The 8-chloro group enhances electrophilicity, improving binding to the ATP pocket, while the 7-methyl group reduces steric hindrance. Structure-activity relationship (SAR) studies show a 10-fold increase in potency compared to non-chlorinated analogs .

Q. What methodologies are used to study the compound’s metabolic stability?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .

Q. How can regioselectivity be controlled during functionalization at position 4 or 7?

  • Directing groups : A methylsulfonyl group at position 2 directs electrophilic substitution to position 7.
  • Catalytic systems : Pd(OAc)₂/Xantphos enables Suzuki coupling at position 4 with aryl boronic acids .

Methodological Considerations

Q. What analytical techniques quantify purity and stability under varying conditions?

  • HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm.
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for most analogs) .

Q. How are molecular docking studies designed to predict binding modes with CDK2?

  • Protein preparation : Retrieve CDK2/cyclin A structure (PDB: 1HCL), remove water, add hydrogens.
  • Docking parameters : Glide SP mode with OPLS4 force field. Validate using co-crystallized ligands (e.g., roscovitine) .

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